CID 6331770
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. |
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CAS No. |
57248-88-1 |
Molecular Formula |
C3H11NNaO7P2 |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate |
InChI |
InChI=1S/C3H11NO7P2.Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11); |
InChI Key |
MXOIKYVGQDEWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |
melting_point |
254-262 |
Other CAS No. |
57248-88-1 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
40391-99-9 (Parent) |
solubility |
1.58e+01 g/L |
Synonyms |
(3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Interaction with Hydroxyapatite (B223615) Crystals in Bone Matrix
A fundamental aspect of pamidronate disodium's action lies in its strong affinity for the mineral component of bone. cancercareontario.canih.gov The structure of bisphosphonates, characterized by a P-C-P bond, mimics that of endogenous pyrophosphate, allowing for their integration into the bone matrix. bccancer.bc.ca
Adsorption to Calcium Phosphate (B84403) Surfaces
Pamidronate disodium (B8443419) readily adsorbs to the surfaces of calcium phosphate, specifically hydroxyapatite crystals, which form the inorganic framework of bone. fda.govnih.govcancer.gov This high affinity for calcified tissues ensures that the drug concentrates at sites of active bone remodeling. bccancer.bc.cacancercareontario.ca The binding is robust, leading to the incorporation of the compound into the bone matrix, from which it is gradually released over extended periods. hres.ca This targeted delivery to the skeleton is a key feature of its therapeutic action. nih.gov
Inhibition of Osteoclast Activity
The most significant contributor to pamidronate disodium's antiresorptive capacity is its direct and indirect inhibition of osteoclasts. fda.govnih.govnih.gov These large, multinucleated cells are responsible for the degradation of bone tissue, a process that is pathologically accelerated in various bone diseases.
Impact on Osteoclast Function and Survival
Pamidronate disodium profoundly disrupts the normal function of mature osteoclasts. bccancer.bc.ca When osteoclasts resorb bone that contains pamidronate, the drug is released and internalized by the osteoclast through fluid-phase endocytosis. drugbank.com Inside the cell, it interferes with critical cellular processes, leading to the disruption of the osteoclast's cytoskeleton and the loss of the ruffled border, a specialized membrane structure essential for bone resorption. drugbank.com This disruption causes the osteoclast to detach from the bone surface, effectively halting its resorptive activity. drugbank.com Furthermore, pamidronate induces apoptosis, or programmed cell death, in osteoclasts, thereby reducing the total number of these bone-resorbing cells. bccancer.bc.cadrugbank.com
Mevalonate (B85504) Pathway Inhibition
A key molecular mechanism underlying the effects of nitrogen-containing bisphosphonates like pamidronate disodium is the inhibition of the mevalonate pathway. nih.govhmdb.ca This essential metabolic pathway is responsible for the production of cholesterol and isoprenoid lipids. youtube.com
Pamidronate disodium specifically inhibits the enzyme farnesyl pyrophosphate (FPP) synthase within osteoclasts. nih.govhmdb.ca This enzyme is crucial for the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP). nih.govdrugbank.com These isoprenoid lipids are essential for the post-translational modification process known as prenylation, which involves the attachment of farnesyl or geranylgeranyl groups to small GTPase signaling proteins such as Ras, Rho, and Rab. nih.govdrugbank.comhmdb.ca
The proper functioning of these small GTPases is vital for maintaining osteoclast morphology, cytoskeletal arrangement, membrane ruffling, and intracellular vesicular trafficking—all of which are necessary for bone resorption. nih.govdrugbank.com By inhibiting FPP synthase, pamidronate prevents the prenylation of these critical signaling proteins, leading to osteoclast inactivation and apoptosis. nih.govdrugbank.comhmdb.ca This targeted disruption of the mevalonate pathway is a central element in the potent antiresorptive action of pamidronate disodium. youtube.comnih.gov
Table 1: Summary of Pamidronate Disodium's Mechanisms of Action
| Mechanism Category | Specific Action | Consequence |
|---|---|---|
| Interaction with Bone Matrix | Adsorption to hydroxyapatite crystals | Concentrates drug at sites of bone resorption |
| Direct blockade of mineral dissolution | Stabilizes bone mineral against degradation | |
| Inhibition of Osteoclast Activity | Disruption of osteoclast function and survival | Halts bone resorption and reduces osteoclast numbers |
| Interference with osteoclast migration and maturation | Decreases the pool of active osteoclasts | |
| Biochemical Pathway Inhibition | Inhibition of FPP synthase in the mevalonate pathway | Disrupts essential cellular processes, leading to osteoclast inactivation and apoptosis |
Targeting Farnesyl Pyrophosphate Synthase (FPP Synthase)
The principal molecular target of pamidronate disodium is farnesyl pyrophosphate synthase (FPPS), an enzyme within the mevalonate pathway. nih.govyoutube.comnih.gov This pathway is crucial for the production of cholesterol and various non-sterol isoprenoids essential for numerous cellular functions. creative-proteomics.com Pamidronate, as a pyrophosphate analogue, binds to and inhibits FPPS. nih.gov This inhibition is a specific action of nitrogen-containing bisphosphonates. nih.govcreative-proteomics.com The specific inhibition of FPPS by pamidronate has been demonstrated in various cell types, leading to an accumulation of its substrate, isopentenyl pyrophosphate (IPP). nih.gov
Disruption of Isoprenoid Lipid Biosynthesis (FPP and GGPP)
By inhibiting FPPS, pamidronate disodium effectively blocks the synthesis of two key isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). drugbank.comnih.govpatsnap.com FPP is a direct product of the reaction catalyzed by FPPS, and it serves as a precursor for the synthesis of GGPP. creative-proteomics.com The depletion of both FPP and GGPP pools within the osteoclast is a direct consequence of FPPS inhibition by pamidronate. nih.gov
Consequences for Small GTPase Signaling Proteins (Farnesylation and Geranylgeranylation)
The isoprenoid lipids FPP and GGPP are essential for the post-translational modification of small GTPase signaling proteins, a process known as prenylation. drugbank.compatsnap.com Farnesylation (the attachment of FPP) and geranylgeranylation (the attachment of GGPP) are crucial for the proper localization and function of these proteins, which include members of the Ras, Rho, and Rab families. drugbank.com These proteins act as molecular switches in a variety of cellular processes critical for osteoclast function, such as cytoskeletal organization, membrane trafficking, and cell survival. The inhibition of FPP and GGPP synthesis by pamidronate prevents the prenylation of these small GTPases, rendering them inactive. patsnap.com This disruption of GTPase signaling leads to the loss of the osteoclast's ruffled border, detachment from the bone surface, and ultimately, the inhibition of bone resorption. drugbank.com
Table 1: Impact of Pamidronate Disodium on the Mevalonate Pathway and Protein Prenylation
| Step | Target/Process | Effect of Pamidronate Disodium | Consequence |
| 1 | Farnesyl Pyrophosphate Synthase (FPPS) | Inhibition nih.govnih.gov | Accumulation of IPP/DMAPP nih.gov |
| 2 | Isoprenoid Lipid Biosynthesis | Decreased production of FPP and GGPP drugbank.comnih.gov | Depletion of essential lipid precursors |
| 3 | Protein Prenylation | Inhibition of Farnesylation and Geranylgeranylation patsnap.com | Inactivation of small GTPase signaling proteins drugbank.com |
| 4 | Osteoclast Function | Disruption of cytoskeleton, adhesion, and vesicular trafficking | Inhibition of bone resorption drugbank.compatsnap.com |
Other Proposed Molecular Interactions and Pathways
Induction of Apoptosis in Target Cells
Pamidronate disodium is known to induce apoptosis, or programmed cell death, in osteoclasts. nih.govnih.gov This pro-apoptotic effect is a downstream consequence of the inhibition of the mevalonate pathway and the subsequent disruption of small GTPase signaling. drugbank.comnih.gov The lack of prenylated proteins interferes with critical survival signals, leading to the activation of the apoptotic cascade. drugbank.com Studies have shown that pamidronate treatment leads to the activation of caspases, such as caspase-3 and caspase-9, which are key executioner enzymes in the apoptotic process. drugbank.comresearchgate.net Research on giant cell tumors of bone has also demonstrated that pamidronate can inhibit tumor cell growth and induce apoptosis in a dose- and time-dependent manner, associated with the activation of caspase-3. researchgate.net
Modulation of Osteoprotegerin (OPG) Levels
Pamidronate disodium can also influence bone metabolism indirectly by affecting osteoblasts, the cells responsible for bone formation. Research has shown that pamidronate can stimulate primary human osteoblasts to increase the production and secretion of osteoprotegerin (OPG). nih.gov OPG is a soluble decoy receptor that binds to the receptor activator of nuclear factor-kappaB ligand (RANKL), thereby preventing RANKL from binding to its receptor (RANK) on osteoclast precursors. nih.gov This inhibition of the RANK-RANKL interaction is crucial for preventing osteoclast differentiation and activation. By increasing OPG levels, pamidronate can further contribute to the reduction of bone resorption. nih.govnih.gov One study found that pamidronate increased OPG mRNA levels and protein secretion by up to 2- to 3-fold in a dose-dependent manner in human osteoblasts. nih.govselleckchem.com
Effects on Type I Collagen Secretion and Alkaline Phosphatase Activity
In addition to modulating OPG, pamidronate has been observed to have direct effects on osteoblast differentiation and function. Studies have reported that pamidronate can induce an increase in type I collagen secretion and alkaline phosphatase activity in human osteoblasts. nih.govselleckchem.com Type I collagen is the primary organic component of the bone matrix, and alkaline phosphatase is a key enzyme involved in bone mineralization. These findings suggest that pamidronate may not only inhibit bone resorption but also potentially support bone formation processes by promoting osteoblast maturation. nih.gov Specifically, pamidronate was shown to induce type I collagen secretion by 2-fold and alkaline phosphatase activity by 4-fold. nih.gov
Table 2: Research Findings on Other Molecular Interactions of Pamidronate Disodium
| Molecular Interaction/Pathway | Cell Type | Observed Effect | Research Finding |
| Induction of Apoptosis | Osteoclasts, Giant Cell Tumor Cells | Activation of Caspase-3 researchgate.net | Pamidronate induces apoptosis in a dose- and time-dependent manner. researchgate.net |
| Modulation of OPG Levels | Human Osteoblasts | Increased OPG mRNA and protein secretion nih.gov | Up to a 2- to 3-fold increase in OPG levels was observed. nih.govselleckchem.com |
| Effects on Osteoblast Markers | Human Osteoblasts | Increased Type I Collagen Secretion nih.gov | A 2-fold increase in secretion was reported. nih.gov |
| Effects on Osteoblast Markers | Human Osteoblasts | Increased Alkaline Phosphatase Activity nih.gov | A 4-fold increase in activity was observed. nih.gov |
Preclinical Investigation of Bone Metabolism Modulation
In Vitro Studies on Bone Resorption and Formation
Pamidronate disodium's primary pharmacological action is the inhibition of bone resorption, a mechanism partially attributed to its direct impact on osteoclasts. fda.govfda.gov In vitro studies have consistently demonstrated that pamidronate disodium (B8443419) interferes with osteoclast activity. fda.govfda.gov Assays using equine osteoclasts on calcium phosphate (B84403) films revealed a dose-dependent inhibition of resorption, with a calculated IC₅₀ of 0.58 µM in one study. selleckchem.com Furthermore, in bone marrow cultures, pamidronate disodium dose-dependently reduces the total number of osteoclasts present after a seven-day period. selleckchem.com
Clinical trial data from studies on metastatic prostate cancer support these preclinical findings, showing that treatment with pamidronate disodium significantly lowered markers of bone breakdown, such as fasting urine hydroxyproline/creatinine (B1669602) and calcium excretion. nih.gov This confirms the integral role of activated osteoclasts in the osteolytic process and the inhibitory effect of the compound. nih.gov In these studies, pamidronate was shown to restore abnormal levels of bone erosion to normal in a high percentage of cases, although the suppression of bone destruction within metastases was sometimes incomplete. nih.gov
| Assay/Model | Key Finding | Effective Concentration | Source |
|---|---|---|---|
| Equine Osteoclast Resorption Assay | Dose-dependent inhibition of calcium phosphate film resorption | IC₅₀ = 0.58 µM | selleckchem.com |
| Bone Marrow Cultures | Dose-dependent reduction in osteoclast count | Not specified | selleckchem.com |
| Human Trial (Metastatic Prostate Cancer) | Restored abnormal bone erosion levels to normal in 93% of cases | Not applicable | nih.gov |
The effect of pamidronate disodium on bone formation and mineralization appears to be context-dependent. In studies on human bone marrow mesenchymal stem cells (BMMSCs), treatment with 0.5 μg/mL of pamidronate disodium resulted in lower alkaline phosphatase (ALP) activity, reduced ALP staining, and decreased Alizarin Red S (ARS) staining, which indicates a reduction in mineralization (P < .05). nih.gov This suggests that at certain concentrations, pamidronate disodium may inhibit the osteogenic differentiation of BMMSCs by suppressing Wnt and β-catenin signaling pathways. nih.gov However, the study also found that an activator of this pathway, Wnt3a, could reverse the negative effects of pamidronate and rescue the osteogenic defect. nih.gov
Conversely, in a human fetal osteoblast cell line (hFOB 1.19), pamidronate alone did not significantly increase the production of calcium deposits compared to control groups. mdpi.com In a different model using stem cells from human exfoliated deciduous teeth (SHED) whose mineralization capacity was impaired by bilirubin (B190676), pamidronate treatment helped restore the cells' ability to form mineralized tissue in an in vivo transplant model. researchgate.net
Pamidronate disodium exerts direct effects on various bone-related cell lines, including both normal and cancerous cells. In cultures of human osteoblasts (hOB), pamidronate has been shown to increase osteoprotegerin (OPG) mRNA levels and protein secretion by up to two- to three-fold in a dose-dependent manner, with a maximal effect observed at 1 µM after 72 hours. selleckchem.com The same study noted that pamidronate could also induce a two-fold increase in type I collagen secretion and alkaline phosphatase activity. selleckchem.com
The compound's effect on cell viability is highly dependent on concentration and cell type. In human bone marrow mesenchymal stem cells, concentrations of 1, 5, and 10 μg/ml were found to be unfavorable for cell growth, whereas lower concentrations of 0.1 and 0.5 μg/mL did not significantly affect growth. nih.gov
In the context of cancer cell lines, pamidronate demonstrates significant anti-proliferative and pro-apoptotic activity.
Human Osteosarcoma (HOS, KHOS/NP, Saos-2): Treatment with 100 μM of pamidronate inhibited cell growth by over 90% after 96 hours. cpho.or.kr The mechanism involves cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by the expression of cleaved forms of caspase-3, -8, -9, and PARP. cpho.or.kr
Canine Osteosarcoma (POS, HMPOS, COS31): Cell viability decreased in a concentration- and time-dependent manner with pamidronate concentrations from 100 to 1000 μM. nih.gov The lowest cell viability recorded was 34% after 72 hours of exposure to 1000 μM pamidronate, while the viability of non-neoplastic fibroblasts was not significantly reduced. nih.gov
Giant Cell Tumor of Bone (GCT): Pamidronate inhibited the growth of GCT cells and induced apoptosis in a dose- and time-dependent fashion at concentrations ranging from 5 to 200 μmol/L. researchgate.net
| Cell Line | Pamidronate Concentration | Observed Effect | Source |
|---|---|---|---|
| Human Osteoblasts (hOB) | 1 µM | 2- to 3-fold increase in OPG secretion; 2-fold increase in ALP activity | selleckchem.com |
| Human Bone Marrow Mesenchymal Stem Cells (BMMSC) | 1, 5, 10 µg/mL | Decreased cell growth | nih.gov |
| Human Osteosarcoma (KHOS/NP, HOS, Saos-2) | 100 µM | >90% growth inhibition after 96 hours; G1 phase arrest; Apoptosis | cpho.or.kr |
| Canine Osteosarcoma (POS, HMPOS) | 1000 µM | Reduced cell viability to 34% after 72 hours | nih.gov |
| Giant Cell Tumor of Bone (GCT) | 5-200 µmol/L | Dose- and time-dependent growth inhibition and apoptosis | researchgate.net |
In Vivo Animal Model Studies on Bone Remodeling
Animal studies confirm the potent anti-resorptive action of pamidronate disodium observed in vitro. fda.gov In various animal models, pamidronate effectively inhibits the accelerated bone resorption that results from osteoclast hyperactivity, including that induced by tumors. fda.govfda.gov
In an oophorectomized rat model of osteoporosis, pamidronate administration significantly suppressed the increase in bone resorption, bringing it below the level of control animals. selleckchem.com This effect was observed in the tibia and distal femur and was corroborated by a decrease in urinary deoxypyridinoline (B1589748) (DPD) excretion, a key biomarker of bone resorption. selleckchem.com Similarly, in a rat model of mechanical unloading (tail-suspension), pamidronate treatment led to an increase in secondary cancellous bone, indicating an inhibition of its resorption. nih.gov
In vivo studies suggest that pamidronate's inhibition of bone resorption generally occurs without a concurrent inhibition of bone formation and mineralization. fda.gov In both sham-operated and oophorectomized rats, pamidronate treatment led to a significant increase in bone density and ash weight, indicating a net positive effect on bone mineral content. selleckchem.com
However, the effect on bone formation may be limited under certain conditions. In the tail-suspended growing rat model, while pamidronate increased cancellous bone mass by inhibiting resorption, it was unable to restore the normal, growth-induced bone apposition at the periosteal surface that was lost due to mechanical unloading. nih.gov This suggests that the anti-resorptive action of the agent does not necessarily compensate for deficits in mechanical load-induced bone formation. nih.gov In a different model, where human stem cells were transplanted into immunocompromised mice, pamidronate was shown to restore the in vivo mineralized tissue-forming capacity that had been previously impaired by bilirubin exposure. researchgate.net
| Animal Model | Resorption Findings | Formation/Mineralization Findings | Source |
|---|---|---|---|
| Oophorectomized Rat | Significantly suppressed resorption; Decreased urinary DPD | Significantly increased bone density and ash weight | selleckchem.com |
| Tail-Suspended Growing Rat | Increased secondary cancellous bone | Did not restore normal periosteal bone apposition | nih.gov |
| Immunocompromised Mice (with SHED transplant) | Not Assessed | Restored mineralized tissue-forming capacity impaired by bilirubin | researchgate.net |
Impact on Tumor-Induced Osteolysis in Animal Models
Pamidronate disodium has been evaluated in various preclinical animal models for its ability to counteract tumor-induced osteolysis, a process where cancerous cells cause the breakdown of bone tissue. Animal studies have consistently shown that pamidronate disodium inhibits the accelerated bone resorption resulting from osteoclast hyperactivity induced by tumors. cpho.or.krnih.gov This inhibitory action is central to its mechanism in mitigating skeletal complications from bone metastases. nih.gov
One key mechanism is the direct inhibition of osteoclast activity and formation. cpho.or.kr In a specific animal model using osteopetrotic mice with 2472 sarcoma, a tumor that induces osteoclastogenesis, pamidronate was found to decrease the number of osteoclasts at tumor sites. nih.gov The study suggested that this effect occurs by reducing the number of osteoclast precursor cells at the level of myeloid precursors, thereby hindering the formation of mature bone-resorbing cells. nih.gov
In addition to in vivo studies, in vitro investigations using canine cells have provided further insight. In cultures of canine osteosarcoma cell lines (POS, HMPOS, and COS31), pamidronate disodium demonstrated a capacity to inhibit osteosarcoma growth. oup.com The viability of these cancer cells decreased in a manner dependent on both concentration and time, with significant effects observed at concentrations from 100 to 1000 microM, particularly after 48 and 72 hours of exposure. oup.com This suggests a potential direct anti-tumor effect, possibly through a non-apoptotic mechanism, as DNA fragmentation was not observed. oup.com Research in feline cancer cells has also indicated that pamidronate can decrease cell proliferation in a dose-dependent manner. researchgate.net The collective findings from these animal models indicate that pamidronate disodium effectively modulates tumor-induced bone loss by disrupting the formation and function of osteoclasts. nih.govdrugbank.com
| Animal Model/Cell Line | Tumor Type | Key Findings | Reference |
|---|---|---|---|
| Osteopetrotic Mice (op/op) | 2472 Sarcoma | Decreased the number of osteoclasts at tumor sites by reducing myeloid precursors. | nih.gov |
| Canine Osteosarcoma Cell Lines (POS, HMPOS, COS31) | Osteosarcoma (in vitro) | Significantly decreased cancer cell viability in a concentration- and time-dependent manner. | oup.com |
| Feline Cancer Cells | Bone-invasive tumors (in vitro) | Decreased cell proliferation in a dose-dependent manner. | researchgate.net |
| General Animal Studies | Various Tumors | Inhibits accelerated bone resorption from tumor-induced osteoclast hyperactivity. | cpho.or.krnih.gov |
Effects on Bone Density and Ash Weight in Animal Models
Preclinical studies in various animal models have demonstrated the positive effects of pamidronate disodium on bone mass and structural integrity. Research has shown that pamidronate administration can prevent bone loss and enhance bone density in different experimental conditions.
In a study using a dog model of immobilization-induced osteopenia, treatment with pamidronate counteracted the typical effects of disuse. nih.gov While immobilization led to increased bone turnover and reduced cortical bone density and stiffness, pamidronate treatment prevented these changes. nih.gov Similarly, in mdx mice, a model for Duchenne muscular dystrophy where glucocorticoid treatment often leads to bone loss, pre-treatment with pamidronate increased cortical thickness and bone area compared to mice receiving glucocorticoids alone. researchgate.net
Studies in rats have also yielded significant findings. In a model of osteopenia induced by ovariectomy, the administration of pamidronate (following a course of IGF-I) led to significant increases in bone mineral density (BMD) in the lumbar spine and proximal tibia, areas rich in trabecular bone. bioscientifica.com Another study in male rats found that the administration of pamidronate by itself resulted in increased bone density and ash weight of the tibia. nih.gov
The effects of pamidronate on the mechanical properties of bone have also been investigated in canines. A 3-month study showed that while pamidronate did not alter the properties of cortical bone, it significantly increased the compressive stiffness and torsional strength of trabecular bone from the vertebrae. nih.gov A longer, one-year study found that oral pamidronate administration led to a linear increase in the elastic modulus of trabecular bone. nih.gov
| Animal Model | Condition | Key Findings on Bone Parameters | Reference |
|---|---|---|---|
| Mature Beagle Dogs | Immobilization-induced osteopenia | Prevented the decrease in cortical bone density and stiffness; counteracted increased bone turnover. | nih.gov |
| Mdx Mice | Glucocorticoid-induced bone loss | Increased cortical thickness and bone area. | researchgate.net |
| Ovariectomized Adult Rats | Ovariectomy-induced osteopenia | Increased bone mineral density (BMD) at the lumbar spine and proximal tibia. | bioscientifica.com |
| Male Rats | Normal | Increased bone density and ash weight of the tibia. | nih.gov |
| Dogs | Normal | Increased compressive stiffness, torsional strength, and elastic modulus of trabecular bone. | nih.gov |
Influence on Growth Hormone and IGF-I Levels in Animal Models
The interaction between pamidronate disodium and key regulators of bone growth, such as Growth Hormone (GH) and Insulin-like Growth Factor-I (IGF-I), has been explored in preclinical models. These studies suggest that pamidronate can modulate the effects of these anabolic agents on bone.
A study in male rats investigated the interplay between exogenously administered human GH and pamidronate. nih.gov When GH was given alone, it led to effects such as increased bone blood flow. nih.gov However, the simultaneous administration of pamidronate inhibited these GH-induced effects. nih.gov Notably, the study also found that pamidronate decreased the blood levels of IGF-I in rats that were also being treated with GH. nih.gov This suggests that pamidronate may interfere with the systemic effects of the GH/IGF-I axis.
Further evidence of this interaction comes from in vitro research on human osteosarcoma cells. When these cancer cells were stimulated with growth factors, including IGF-I, their proliferation increased significantly. cpho.or.kr However, when pamidronate was added along with the growth factors, this stimulatory effect was offset, indicating that pamidronate can directly antagonize the proliferative signals mediated by IGF-I at the cellular level. cpho.or.kr
While some studies have examined the combined therapeutic effects of pamidronate and IGF-I, showing an additive benefit on bone mineral density, the aforementioned research specifically points to an influential or antagonistic role of pamidronate on the activity and levels of IGF-I. cpho.or.krnih.govbioscientifica.com
| Model System | Key Findings | Reference |
|---|---|---|
| Male Rats | Pamidronate decreased IGF-I blood levels in rats treated with Growth Hormone (GH) and inhibited GH-induced effects on bone. | nih.gov |
| Human Osteosarcoma Cells (KHOS/NP) (in vitro) | Pamidronate antagonized the cell growth-stimulatory effect of IGF-I. | cpho.or.kr |
Pharmacological Research Aspects Non Clinical Focus
Absorption and Distribution Dynamics
The absorption and distribution of pamidronate disodium (B8443419) are fundamentally dictated by its chemical properties as a bisphosphonate.
Pamidronate disodium exhibits a strong binding affinity for calcified tissues, a characteristic central to its pharmacokinetic profile. cancercareontario.cahres.ca As a bisphosphonate, it is a chemical analogue of pyrophosphate and readily adsorbs to calcium phosphate (B84403) crystals, specifically hydroxyapatite (B223615), which is the primary mineral component of bone. nih.govfda.govyoutube.com This high affinity is a key factor in its mechanism of action, as it allows the compound to target areas of active bone remodeling. cancercareontario.canih.gov
The binding process is considered a direct chemical phenomenon, where pamidronate disodium directly blocks the dissolution of the bone mineral. fda.govyoutube.com In vitro studies suggest that this strong adsorption to hydroxyapatite is a primary step that precedes the inhibition of osteoclast activity. nih.govfda.gov This potent attraction ensures that the compound preferentially accumulates in the skeleton over soft tissues. nih.gov
Following administration, pamidronate disodium is rapidly cleared from the plasma and distributed primarily to bone. cancercareontario.cayoutube.com The mean body retention of pamidronate has been calculated to be approximately 54% of the administered dose over 120 hours, with the retained portion being almost exclusively sequestered in bone. fda.govdrugs.com In animal studies, the accumulation of pamidronate in bone was the highest of all tissues investigated. nih.gov
While the primary site of distribution is calcified tissue, lower concentrations are found in soft tissues. Studies in mice have shown that the liver and spleen contain higher concentrations of pamidronate relative to other soft tissues like the kidney, lung, and muscle. nih.gov The concentration in these soft tissues tends to decline in a biphasic manner, initially mirroring the drop in plasma concentration, followed by a more gradual decrease as the compound is eliminated renally or redistributed to bone. nih.gov In human serum, pamidronate is approximately 54% protein-bound. cancercareontario.cadrugbank.com
Pamidronate Disodium Distribution Characteristics
| Parameter | Finding | Source(s) |
|---|---|---|
| Primary Target Tissue | Calcified Tissues (Bone) | cancercareontario.cahres.canih.gov |
| Mean Body Retention (120 hrs) | 54 ± 16% of dose | fda.govdrugs.com |
| Soft Tissue Distribution | Highest concentrations in liver and spleen relative to other soft tissues | nih.gov |
| Serum Protein Binding | ~54% | cancercareontario.cadrugbank.com |
Metabolism and Excretion Pathways
The elimination of pamidronate disodium from the body is characterized by its metabolic stability and primary reliance on renal excretion.
A significant pharmacological aspect of pamidronate disodium is that it is not metabolized in the body. cancercareontario.cafda.govyoutube.comdrugs.comdrugbank.comdrugs.commedscape.com The compound does not undergo biodegradation and is eliminated from the body chemically unchanged. nih.gov This lack of metabolism means that its clearance is entirely dependent on excretion processes.
The renal clearance of pamidronate is proportional to and tends to correlate with creatinine (B1669602) clearance. cancercareontario.canih.govnih.gov In cancer patients with varying degrees of renal function, a linear relationship was observed between creatinine clearance and pamidronate's renal clearance. nih.gov
Pamidronate Disodium Clearance Data
| Parameter | Mean Value (± SD) | Source(s) |
|---|---|---|
| Total Plasma Clearance | 107 ± 50 mL/min | fda.govdrugbank.com |
| Renal Clearance | 49 ± 28 mL/min | fda.govdrugbank.com |
| Urinary Excretion (unchanged drug within 120 hrs) | 46 ± 16% of dose | fda.govdrugs.comdrugbank.com |
The elimination half-life of pamidronate disodium varies significantly between different biological compartments, reflecting its rapid clearance from plasma and long-term retention in bone. The initial plasma half-life is short, with reported values including an alpha phase of 1.6 hours and an initial half-life of 42 ± 27 minutes. cancercareontario.canih.gov The mean elimination half-life from plasma is approximately 28 ± 7 hours. fda.govyoutube.comdrugbank.comdrugs.com
In stark contrast, the elimination rate from bone is exceedingly slow. fda.gov Due to its high binding affinity to hydroxyapatite, pamidronate that is not excreted renally is incorporated into bone tissue, where it can remain for extended periods. medscape.com The terminal phase of the elimination half-life in bone has been estimated to be approximately 300 days in humans. fda.gov In animal models (mice), the biological half-life in bone was found to be between 90 and 140 days. nih.gov This long retention in the skeleton contributes to its prolonged duration of action.
Pamidronate Disodium Elimination Half-Life
| Compartment | Half-Life Value | Source(s) |
|---|---|---|
| Plasma (Initial/Alpha Phase) | 1.6 hours | cancercareontario.ca |
| Plasma (Mean Elimination) | 28 ± 7 hours | fda.govyoutube.comdrugbank.com |
| Bone (Terminal Elimination, Human estimate) | ~300 days | fda.gov |
| Bone (Biological, Mouse data) | 90 - 140 days | nih.gov |
Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Models
The primary pharmacological action of pamidronate disodium is the potent inhibition of bone resorption. fda.govnih.gov Preclinical research has established a clear relationship between the pharmacokinetic (PK) behavior of the compound—specifically its distribution to and retention in bone—and its pharmacodynamic (PD) effect on osteoclast activity and bone metabolism. The mechanism of its antiresorptive action involves several key processes, including adsorption to calcium phosphate (hydroxyapatite) crystals in the bone, which may directly block the dissolution of this mineral component. fda.govyoutube.com Furthermore, in vitro studies suggest that the inhibition of osteoclast activity is a major contributor to its effect. fda.gov
Pamidronate's high affinity for bone mineral is a critical pharmacokinetic characteristic that governs its pharmacodynamic effects. Following administration, it is rapidly distributed to bone tissue, where it binds to hydroxyapatite. youtube.com This targeted distribution leads to high concentrations at sites of active bone remodeling. Pamidronate is not metabolized and is eliminated exclusively by renal excretion. fda.govyoutube.com The portion of the drug that binds to the bone, however, is released very slowly, resulting in a long duration of action. This sustained presence at the site of action (the bone surface) is directly linked to its prolonged pharmacodynamic effect of suppressing bone resorption.
In Vitro Research Findings
In vitro studies using various cell lines have been instrumental in elucidating the direct effects of pamidronate at the cellular level, establishing a clear concentration- and time-dependent relationship. In cultures of human alveolar osteoblasts, pamidronate was shown to inhibit cell viability, proliferation, and osteogenesis, particularly at concentrations of 10⁻⁴ M and above with exposure for more than three days. nih.gov Similarly, studies on canine osteosarcoma cell lines demonstrated that pamidronate has a concentration- and time-dependent inhibitory effect on cell viability. avma.org Research on giant cell tumor (GCT) of bone cells also found that pamidronate disodium could inhibit cell growth and induce apoptosis in a dose- and time-dependent manner. researchgate.net
| Preclinical Model (Cell Line) | Concentration | Observed Pharmacodynamic Effect | Reference |
|---|---|---|---|
| Human Alveolar Osteoblasts | ≥10⁻⁴ M | Inhibited cell viability, proliferation, and wound healing; induced apoptosis after 72h. | nih.gov |
| Canine Osteosarcoma Cells | ≥50 µM | Significant decrease in cell viability, with the greatest effect after 72 hours of incubation. | avma.org |
| Giant Cell Tumor of Bone (GCT) | 5-200 µmol/L | Inhibited cell growth and induced apoptosis; effect increased with concentration and time. | researchgate.net |
In Vivo Research Findings
Preclinical in vivo studies in animal models confirm the potent antiresorptive activity of pamidronate and link its pharmacokinetic profile to tangible skeletal effects. In a tail-suspended rat model used to simulate mechanical unloading, pamidronate treatment inhibited bone resorption, leading to an increase in the bone mineral density (BMD) of the femur, particularly in the metaphysis. nih.gov While it increased secondary cancellous bone, it was unable to restore the normal growth-induced periosteal bone apposition under these conditions. nih.gov
Studies in canine models have also provided insight into the long-term effects of pamidronate on bone mechanical properties. A three-month study with intermittent intravenous infusions in dogs showed an increase in the compressive stiffness and torsional strength of trabecular bone from the vertebrae, with no change to the mechanical properties of cortical bone. nih.gov A longer, one-year study involving oral administration to dogs found a linear increase in the elastic modulus of trabecular bone that correlated with the dose. nih.gov These findings demonstrate that the sustained presence of pamidronate in the skeleton leads to measurable changes in bone density and strength.
| Preclinical Model (Animal) | Study Duration | Observed Pharmacodynamic Effect | Reference |
|---|---|---|---|
| Tail-Suspended Sprague-Dawley Rats | 14 days | Increased total and metaphyseal Bone Mineral Density (BMD) of the femur; increased secondary cancellous bone. | nih.gov |
| Dogs (Canine Model) | 3 months (IV) | Increased compressive stiffness and torsional strength of vertebral trabecular bone. | nih.gov |
| Dogs (Canine Model) | 1 year (Oral) | Linear increase in the elastic modulus of trabecular bone with the square root of the dose. | nih.gov |
Synthesis Methodologies and Chemical Structure Activity Relationships
Conventional Synthetic Routes for Pamidronic Acid and its Disodium (B8443419) Salt
The conventional synthesis of pamidronic acid, the active acid form of pamidronate disodium, is a well-established process in industrial chemistry. These methods typically involve a one-step reaction of an appropriate carboxylic acid with phosphorus-containing reagents, followed by hydrolysis. nih.gov
A primary and widely documented method for synthesizing pamidronic acid involves the reaction of β-alanine with phosphorus reagents. researchgate.net This synthesis is a multicomponent reaction that builds the characteristic P-C-P backbone of bisphosphonates. The process generally involves reacting β-alanine with phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃). nih.govresearchgate.net
In a typical procedure, these components are heated together, leading to the formation of the 1-hydroxy-1,1-bisphosphonic acid structure. nih.gov Subsequent hydrolysis of the reaction mixture, followed by neutralization to a specific pH (approximately 4), causes the desired pamidronic acid to precipitate from the solution, yielding a product of good purity. nih.gov The yields for this type of reaction, when using β-alanine with 1.5 equivalents of both phosphorus trichloride and phosphorous acid, are reported to be in the range of 45% to 59%. researchgate.net
Another conventional approach involves protecting the amino group of β-alanine before reaction. For instance, N-Cbz-β-alanine can be treated with oxalyl chloride to form an acyl chloride. This intermediate then reacts with tris(trimethylsilyl) phosphite, followed by a hydrogenolysis step to remove the protecting group, ultimately yielding pamidronate. researchgate.net
Synthesis of Pamidronic Acid from Beta-Alanine
| Starting Material | Phosphorus Reagents | Molar Equivalents (PCl₃ : H₃PO₃) | Reported Yield | Reference |
|---|---|---|---|---|
| β-Alanine | Phosphorus trichloride, Phosphorous acid | 1.5 : 1.5 | 45-59% | researchgate.net |
| β-Alanine | Phosphorus trichloride, Phosphoric acid | 2.4 : 1.5 | 53% | researchgate.net |
The efficiency and outcome of the synthesis are highly dependent on the reaction conditions and the solvent used. nih.gov Due to the heterogeneity of the reaction mixture, the choice of solvent is a critical factor. Various solvents have been investigated to optimize the synthesis of pamidronic acid and other bisphosphonates. These include chlorobenzene, diphenyl ether, phenylsulphonic acid, various phenols, and ionic liquids. nih.govresearchgate.net Among these, sulfone and methanesulphonic acid are often preferred choices. nih.gov
Reaction temperature and duration are also key parameters. For the reaction of β-alanine with phosphorus trichloride and phosphorous acid, a common condition involves heating the mixture at 100 °C for approximately 3 hours. researchgate.net It is noted that many optimization studies are conducted in industrial laboratories, and the results are often disseminated through patents, making a definitive determination of the single most optimal set of conditions challenging from public literature. nih.gov
Advanced Synthetic Approaches
To improve efficiency, yield, and purity, advanced synthetic methods have been developed, moving beyond conventional heating and crystallization techniques.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating drug discovery and development by significantly reducing reaction times. sphinxsai.com This technique utilizes the ability of certain materials to transform electromagnetic radiation into heat, resulting in instantaneous and uniform heating. sphinxsai.com
For bisphosphonates like pamidronate, a microwave-assisted synthesis has been developed that dramatically shortens the process. The method involves reacting the starting carboxylic acid (β-alanine), phosphorous acid, and phosphorous trichloride in a 1:3:3 molar ratio, using sulfolane as the solvent. researchgate.net This approach successfully produced sodium pamidronate in a total reaction time of approximately 17 minutes, a significant improvement over the several hours required for conventional heating methods. researchgate.net This rapid, efficient, and selective process is particularly valuable for the pharmaceutical industry. researchgate.net
Pamidronate disodium can exist in various solid-state forms, including different crystalline hydrates and an amorphous form. The preparation method dictates the final form obtained.
Crystalline Hydrates: A crystalline pentahydrate can be prepared by neutralizing a heated slurry of pamidronic acid with aqueous sodium hydroxide to a pH of 7.0-7.5. google.com Crystallization is initiated at a temperature of 50°C or higher, followed by slow cooling to 0-5°C, after which the stable crystalline product is collected by filtration. google.com Another method produces a crystalline 3-4 hydrate by dissolving disodium pamidronate in hot water (around 90°C), filtering any insoluble material, and allowing the solution to crystallize with stirring at room temperature. The resulting crystals are then dried at 75-85°C. google.com
Amorphous Form: An amorphous, essentially anhydrous form of disodium pamidronate can be prepared via lyophilization (freeze-drying). google.comgoogleapis.com In this process, an aqueous solution of disodium pamidronate, with the pH adjusted to approximately 6.5, is filtered, frozen, and then lyophilized. google.comgoogleapis.com This method yields a non-crystalline product that is suitable for reconstitution into sterile pharmaceutical dosage forms. google.com An older method, which involves concentrating a neutralized solution to dryness under reduced pressure, also yields an amorphous product, though it is described as deliquescent (tending to absorb moisture from the air). google.com
Structure-Activity Relationship (SAR) Studies within Bisphosphonates
The biological activity of bisphosphonates is intrinsically linked to their chemical structure. The core P-C-P (phosphonate-carbon-phosphonate) backbone is a fundamental requirement for their function, acting as a "bone hook" that provides a strong affinity for calcium and enables binding to hydroxyapatite (B223615) in bone mineral. researchgate.net
The two side chains attached to the central carbon atom, designated R¹ and R², determine the specific pharmacological properties of each individual bisphosphonate. researchgate.net
The R¹ Side Chain: The R¹ group primarily influences bone binding affinity. For pamidronate and many other potent bisphosphonates, this group is a hydroxyl (-OH) group. researchgate.net The presence of this hydroxyl group enhances the molecule's ability to bind to bone. researchgate.net A lack of this hydroxyl group has been shown to reduce the compound's potency. acs.org
The R² Side Chain: The R² side chain is the main determinant of the compound's antiresorptive potency. researchgate.net In pamidronate, the R² group is an aminopropyl chain (-(CH₂)₂NH₂). Bisphosphonates containing a nitrogen atom in the R² side chain, like pamidronate, are generally more potent than non-nitrogenous bisphosphonates. researchgate.netacs.org The position of the nitrogen within this side chain is crucial to its activity. acs.org These nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. researchgate.netacs.orgacs.org There is an excellent correlation between a bisphosphonate's ability to inhibit the FPPS enzyme and its in vivo antiresorptive activity. acs.org
Structure-Activity Relationships in Bisphosphonates
| Structural Feature | Role in Biological Activity | Example in Pamidronate | Reference |
|---|---|---|---|
| P-C-P Backbone | Essential for binding to bone hydroxyapatite. | Core structure | researchgate.net |
| R¹ Hydroxyl Group | Enhances bone binding affinity and potency. | -OH | researchgate.netacs.org |
| R² Side Chain with Nitrogen | Primarily determines antiresorptive potency by inhibiting FPPS. | -(CH₂)₂NH₂ | researchgate.netacs.org |
Role of Nitrogen Atom in Side Chain for Anti-Resorptive Activity
Pamidronate disodium is a second-generation, nitrogen-containing bisphosphonate. drugbank.comdrugbank.com The presence and position of the nitrogen atom within the side chain (the R2 position) of the bisphosphonate structure are critical determinants of its anti-resorptive potency. nih.gov This structural feature distinguishes it and other more potent bisphosphonates from first-generation, non-nitrogen-containing compounds like etidronate and clodronate. nih.govclinpgx.org The introduction of a nitrogen function in an alkyl chain, as seen in pamidronate, significantly enhances the drug's anti-resorptive capabilities, making it 10 to 100 times more effective than its non-nitrogenous predecessors. nih.govnih.gov
The enhanced activity is due to a distinct mechanism of action. Nitrogen-containing bisphosphonates (N-BPs) function by inhibiting key enzymes within the mevalonate biosynthetic pathway in osteoclasts, the cells responsible for bone breakdown. clinpgx.orgyoutube.com Specifically, they target and inhibit farnesyl pyrophosphate synthase (FPPS). pnas.orgnih.govnih.gov This enzyme is crucial for the creation of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). drugbank.compnas.org These lipids are essential for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins like Ras, Rho, and Rac. pnas.orgnih.gov
The proper functioning of these small GTPases is vital for maintaining the cytoskeletal integrity and survival of osteoclasts. nih.govpnas.org By inhibiting FPPS, N-BPs like pamidronate prevent the prenylation of these proteins, leading to disruption of osteoclast function, detachment from the bone surface, and ultimately, apoptosis (programmed cell death). drugbank.comyoutube.comnih.gov This targeted disruption of the mevalonate pathway is the molecular basis for the heightened anti-resorptive potency conferred by the nitrogen atom in the side chain. nih.govnih.gov While the primary amino group is crucial, some studies suggest that pamidronate's action may also involve mechanisms in addition to the suppression of FPPS. nih.gov
Comparative Potency with Other Bisphosphonate Analogues
The anti-resorptive potency of bisphosphonates varies significantly based on the structure of the R2 side chain. Pamidronate served as a foundational second-generation compound from which more potent analogues were developed. nih.govacs.org Its potency is substantially greater than first-generation, non-nitrogen-containing bisphosphonates. For instance, clinical studies have shown pamidronate to be more effective at lowering calcium levels in hypercalcemia of malignancy than etidronate. nih.govnih.gov
Within the class of nitrogen-containing bisphosphonates, pamidronate is considered less potent than subsequent compounds. Small modifications to its side chain led to marked improvements in the inhibition of bone resorption. nih.govacs.org For example, alendronate, which has one additional methylene (B1212753) group in its N-alkyl chain compared to pamidronate, is approximately 10 times more potent. nih.govacs.orgresearchgate.net Olpadronate, the N,N-dimethyl analogue of pamidronate, also demonstrates about a tenfold increase in potency. nih.govacs.org
Third-generation bisphosphonates, particularly those incorporating a nitrogen atom within a heterocyclic ring, exhibit even greater potency. Zoledronic acid, which features an imidazole ring, is considered one of the most potent bisphosphonates, with an anti-resorptive activity estimated to be up to 850 times that of pamidronate. researchgate.net Ibandronate, which extends one of the N-methyl groups of olpadronate to a pentyl substituent, is also significantly more potent than pamidronate. nih.govacs.org
Below is a data table comparing the relative potency of pamidronate with other bisphosphonates.
| Compound | Relative Anti-Resorptive Potency |
|---|---|
| Etidronate | 1 |
| Clodronate | 10 |
| Pamidronate | 100 |
| Alendronate | 1,000 |
| Ibandronate | 10,000 |
| Zoledronic Acid | >10,000 |
Chemical Modifications Leading to Enhanced Potency or Selectivity
Structure-activity relationship (SAR) studies, often starting from the pamidronate molecule, have been crucial in designing bisphosphonates with enhanced potency. nih.govacs.org These studies revealed that specific chemical modifications to the R2 side chain are key to improving the inhibition of osteoclastic resorption. nih.gov
Key modifications that led to increased potency include:
Lengthening the N-Alkyl Chain: A critical finding was that the length of the alkyl chain connecting the nitrogen atom to the core structure influences potency. The addition of a single methylene group to the side chain of pamidronate to create alendronate resulted in a tenfold increase in activity. nih.govacs.org However, there is an optimal chain length, as analogues with shorter or longer chains, such as neridronate, are considerably less active than alendronate. researchgate.net
Alkylation of the Amino Group: N-alkylation also impacts potency. The conversion of the primary amine in pamidronate to a dimethylated tertiary amine in olpadronate also boosts potency by a factor of about 10. nih.govacs.org Further extending one of these methyl groups to a pentyl chain, as in ibandronate, yields one of the most potent analogues closely related to pamidronate. nih.govresearchgate.net
Incorporation of Ring Structures: The most significant enhancements in potency have been achieved by incorporating a heteroaromatic moiety containing at least one nitrogen atom. nih.govacs.org Linking an imidazole ring via a methylene group to the geminal bisphosphonate core resulted in zoledronic acid, the most potent derivative from these extensive SAR studies. nih.gov Derivatives with a phenyl group attached via a short aliphatic tether to the nitrogen have also shown slightly better antiresorptive potency than pamidronate. nih.govacs.org
These modifications enhance the molecule's ability to inhibit farnesyl pyrophosphate synthase (FPPS), which correlates strongly with their in vivo anti-resorptive potency. pnas.org The development from pamidronate to compounds like zoledronic acid illustrates a clear progression where specific, targeted chemical modifications led to substantial gains in therapeutic potency. nih.gov
Future Directions and Unexplored Research Avenues
Investigations into Undetermined Mechanisms of Action
Although the principal pharmacological action of pamidronate disodium (B8443419) is the inhibition of bone resorption, the complete mechanism of its antiresorptive action is not fully understood. fda.gov Several areas of investigation remain open, promising to yield a more comprehensive understanding of its physiological effects.
The established mechanism involves pamidronate disodium adsorbing to calcium phosphate (B84403) (hydroxyapatite) crystals in the bone. fda.gov This may directly block the dissolution of this mineral component. fda.gov Furthermore, it is a potent inhibitor of osteoclast activity. cancercareontario.ca At the molecular level, like other nitrogen-containing bisphosphonates, pamidronate inhibits farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate (B85504) pathway. researchgate.net This inhibition disrupts the prenylation of small GTP-binding proteins essential for osteoclast function and survival, leading to their inactivation and apoptosis. drugbank.com
However, emerging research suggests that the effects of pamidronate disodium may extend beyond osteoclasts. Studies are beginning to explore its potential anti-inflammatory properties and its impact on other cells within the immune system. nih.govoup.com For instance, research has shown that pamidronate may partially inhibit lymphocyte proliferation and monocyte/lymphocyte interaction. oup.com The precise mechanisms behind these immunomodulatory effects are yet to be fully elucidated and represent a significant area for future investigation. Further research is needed to understand how pamidronate influences inflammatory signaling pathways and cytokine production, which could open up new therapeutic applications for inflammatory conditions.
Another area of interest is the compound's effect on non-osteoclastic cells. There is evidence that bisphosphonates can affect macrophages, which are also dependent on FPP synthase. oup.com By targeting these cells, pamidronate might influence the inflammatory component of diseases like chronic nonbacterial osteitis. oup.com Deeper investigation into these off-target effects could reveal novel therapeutic strategies for a range of disorders where both bone resorption and inflammation play a role.
Novel Cellular and Molecular Applications
Beyond its approved indications for hypercalcemia of malignancy, osteolytic lesions in multiple myeloma, and bone metastases from breast cancer, researchers are actively investigating novel applications for pamidronate disodium. cancer.govmedlineplus.gov These explorations are uncovering its potential in treating a variety of other conditions.
One promising area is in the treatment of giant cell tumor (GCT) of bone. Research has demonstrated that pamidronate disodium can inhibit the growth of GCT cells and induce their apoptosis by stimulating the activation of caspase-3. researchgate.net This effect was found to be both dose- and time-dependent, suggesting a potential role for pamidronate disodium in the treatment and prevention of GCT recurrence. researchgate.net Further in vivo studies have shown that pamidronate can induce apoptosis in both the osteoclast-like giant cells and the neoplastic stromal cells of GCT. nih.gov
Another novel application is in the management of diffuse sclerosing osteomyelitis of the mandible (DSOM). A clinical study involving 43 patients found that intravenous administration of pamidronate disodium for three days significantly alleviated pain and swelling and improved mouth opening. nih.gov At a 6-month follow-up, pain and swelling had disappeared in 90.7% of patients, and imaging showed marked improvement in the bone mass of the affected area in 74.4% of patients. nih.gov
The anti-inflammatory and analgesic properties of pamidronate are also being explored in the context of refractory rheumatoid arthritis. In a pilot study of 38 patients, the addition of pamidronate to conventional treatment resulted in a steady fall in mean visual analogue scale (VAS) and disease activity score (DAS28) over three consecutive months of infusions. nih.gov While the effects were temporary, this suggests a potential role for pamidronate as an adjunctive therapy for difficult-to-treat cases of rheumatoid arthritis. nih.gov
Table 1: Investigational Uses of Pamidronate Disodium
Development of Advanced Analogues or Delivery Systems
The success of pamidronate as a second-generation bisphosphonate has spurred the development of more potent analogues. Structure-activity relationship (SAR) studies starting from the pamidronate molecule have led to significant improvements in the inhibition of osteoclastic bone resorption. nih.gov
Small modifications to the structure of pamidronate have yielded compounds with markedly increased potency. For instance, alendronate, which has an additional methylene (B1212753) group in its N-alkyl chain, and olpadronate, the N,N-dimethyl analogue, are approximately 10 times more potent than pamidronate. nih.gov Further extending one of the N-methyl groups of olpadronate to a pentyl substituent resulted in ibandronate, which is the most potent close analogue of pamidronate. acs.org The development of analogues containing a heteroaromatic moiety led to the synthesis of zoledronic acid, which is significantly more potent than pamidronate. nih.gov
Table 2: Potency of Pamidronate Analogues
In addition to developing more potent analogues, research is also focused on creating advanced delivery systems for pamidronate to enhance its therapeutic efficacy and potentially reduce side effects. One innovative approach involves the development of pamidronate-conjugated biodegradable branched copolyester carriers. nih.gov In one study, a new amide bond was formed between the hydroxyl end groups of a synthesized copolymer carrier and an amine group of pamidronate. nih.gov This conjugate was then coated onto hydroxyapatite (B223615) porous granules. nih.gov Such systems are designed for the controlled release of pamidronate in bone-deficient areas, which could be particularly beneficial for patients with bone tumors or metastases. nih.gov
Furthermore, advancements in synthetic chemistry are making the production of pamidronate and its analogues more efficient. Microwave-assisted synthesis (MWAS) has been shown to significantly reduce the reaction time for producing pamidronate sodium compared to conventional heating methods. researchgate.netmdpi.com These improved synthesis techniques can facilitate the development and manufacturing of new bisphosphonate-based therapies.
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating Pamidronate disodium’s efficacy in inhibiting bone resorption?
- Methodology :
- In vitro : Use osteoclast cultures derived from bone marrow or monocyte precursors to assess inhibition of resorption pits via tartrate-resistant acid phosphatase (TRAP) staining .
- In vivo : Rodent models (e.g., ovariectomized rats) to measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) .
- Key parameters : Serum calcium levels, urinary hydroxyproline, and histomorphometric analysis of trabecular bone .
Q. How can researchers determine the optimal dosage range for Pamidronate disodium in preclinical studies?
- Methodology :
- Conduct dose-response studies in animal models, monitoring biomarkers like C-terminal telopeptide (CTX) for bone turnover.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC) with BMD changes .
- Reference pharmacopeial standards (e.g., USP guidelines) for purity and stability testing to ensure consistent dosing .
Q. What analytical techniques are validated for quantifying Pamidronate disodium in pharmaceutical formulations?
- Methodology :
- High-performance liquid chromatography (HPLC) with UV detection, using USP Pamidronate Disodium RS as a reference standard .
- Mass spectrometry (LC-MS/MS) for trace-level analysis in biological matrices (e.g., serum, urine).
- Validate methods per ICH guidelines for accuracy, precision, and linearity .
Advanced Research Questions
Q. How can contradictions in Pamidronate disodium’s bioavailability across clinical studies be systematically resolved?
- Methodology :
- Perform meta-analysis to identify confounding variables (e.g., renal impairment, concomitant medications) .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps, such as population-specific PK variations .
- Use multivariate regression to isolate factors affecting bioavailability (e.g., age, comorbidities) .
Q. What advanced methodologies elucidate Pamidronate disodium’s molecular interactions with hydroxyapatite in bone?
- Methodology :
- Spectroscopy : Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) to characterize binding sites .
- Computational modeling : Molecular dynamics simulations to predict affinity and residence time on bone surfaces .
- Synchrotron radiation micro-CT for 3D visualization of drug distribution in bone tissue .
Q. How can researchers design studies to address conflicting data on Pamidronate’s long-term skeletal safety?
- Methodology :
- Longitudinal cohort studies : Track incidence of atypical femoral fractures or osteonecrosis of the jaw using registries .
- Mechanistic studies : Compare Pamidronate’s effects on osteocyte apoptosis vs. newer bisphosphonates .
- Risk-benefit analysis : Use PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses .
Q. What strategies improve the sensitivity of detecting Pamidronate-induced hypocalcemia in heterogeneous populations?
- Methodology :
- Adaptive trial designs : Stratify patients by baseline calcium and vitamin D levels .
- Biomarker panels : Combine ionized calcium, parathyroid hormone (PTH), and 25-hydroxyvitamin D measurements .
- Machine learning : Predict high-risk subgroups using electronic health record (EHR) data .
Methodological Frameworks for Research Design
Q. How can the PICOT framework optimize clinical research questions on Pamidronate disodium?
- Example :
- P : Postmenopausal women with osteoporosis.
- I : Monthly Pamidronate infusions.
- C : Oral alendronate.
- O : Fracture incidence reduction over 3 years.
- T : 36-month follow-up.
Q. What statistical approaches are robust for analyzing Pamidronate’s dose-dependent effects in small sample sizes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
